pentyl (5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetate

Lipophilicity Drug Discovery SAR

Pentyl (5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetate (CAS 638141-99-8) is a small-molecule benzoxazole derivative with the molecular formula C15H19NO4 and a molecular weight of 277.31 g/mol. The compound features a 5-methylbenzoxazol-3(2H)-one core linked via an acetate bridge to a pentyl ester chain, yielding a calculated logP of 3.4–3.5 and a polar surface area of approximately 44 Ų.

Molecular Formula C15H19NO4
Molecular Weight 277.31g/mol
CAS No. 638141-99-8
Cat. No. B488573
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namepentyl (5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetate
CAS638141-99-8
Molecular FormulaC15H19NO4
Molecular Weight277.31g/mol
Structural Identifiers
SMILESCCCCCOC(=O)CN1C2=C(C=CC(=C2)C)OC1=O
InChIInChI=1S/C15H19NO4/c1-3-4-5-8-19-14(17)10-16-12-9-11(2)6-7-13(12)20-15(16)18/h6-7,9H,3-5,8,10H2,1-2H3
InChIKeyWIFFYZRJPSZWBW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pentyl (5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetate (CAS 638141-99-8) – Physicochemical and Screening Profile for Procurement Decisions


Pentyl (5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetate (CAS 638141-99-8) is a small-molecule benzoxazole derivative with the molecular formula C15H19NO4 and a molecular weight of 277.31 g/mol [1]. The compound features a 5-methylbenzoxazol-3(2H)-one core linked via an acetate bridge to a pentyl ester chain, yielding a calculated logP of 3.4–3.5 and a polar surface area of approximately 44 Ų . It is listed in PubChem (CID 1819918) and is commercially available as a screening compound (e.g., ChemDiv ID 6822-0396) . Public bioassay records indicate that this compound has been profiled in multiple high-throughput screening campaigns, including assays targeting G-protein signaling regulators, opioid receptors, and proteases, though quantitative potency data remain undisclosed in the public domain .

Why Procuring a Generic Benzoxazole Acetate Cannot Substitute for Pentyl (5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetate


Benzoxazol-3(2H)-yl acetate esters are not a uniform class; the ester alkyl chain length directly governs lipophilicity, membrane permeability, and metabolic stability [1]. The pentyl ester in this compound confers a calculated logP of ~3.4–3.5, which is substantially higher than that of its methyl (logP ~1.5) or ethyl (logP ~2.1) analogs and moderately above the butyl homolog (logP ~3.0) [1]. These differences cannot be compensated by simple concentration adjustments because logP shifts of this magnitude alter tissue distribution, off-target binding, and pharmacokinetic half-life in a non-linear fashion [2]. Consequently, replacing pentyl (5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetate with a shorter-chain analog would produce a molecule with fundamentally different absorption and distribution behavior, invalidating comparative structure-activity relationship (SAR) interpretations and compromising screening reproducibility [1].

Quantitative Differentiation Evidence for Pentyl (5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetate Relative to Closest Analogs


Lipophilicity Advantage: LogP of Pentyl Ester vs. Shorter-Chain Benzoxazole Acetate Homologs

The pentyl ester chain in pentyl (5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetate produces a calculated logP of 3.51 (ChemDiv) or XLogP3 of 3.4 (PubChem) [1]. By contrast, the methyl ester analog (methyl 2-(5-methyl-2-oxo-1,3-benzoxazol-3-yl)acetate) has an estimated logP of approximately 1.5, and the ethyl ester analog approximately 2.1, based on the incremental contribution of ~0.5 logP units per additional methylene group in aliphatic esters [2]. The butyl analog is estimated at ~logP 3.0. The ~2.0 log-unit gap between the pentyl and methyl esters represents a roughly 100-fold difference in octanol-water partition coefficient, which translates to markedly different membrane partitioning kinetics [2].

Lipophilicity Drug Discovery SAR

Physicochemical Profile: Polar Surface Area and Hydrogen Bond Acceptor Count Compared to Typical CNS-Penetrant Benzoxazoles

Pentyl (5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetate possesses a polar surface area (PSA) of 43.79 Ų and six hydrogen bond acceptors (HBA), as reported by ChemDiv . These values place the compound below the typical CNS multiparameter optimization threshold (PSA < 60–70 Ų, HBA < 7), suggesting favorable passive blood-brain barrier permeability [1]. Many benzoxazole derivatives with additional polar substituents (e.g., carboxylic acids, sulfonamides) exhibit PSA values exceeding 80 Ų, reducing CNS exposure [2]. The absence of hydrogen bond donors (HBD = 0) further reduces desolvation penalty, a feature not shared by benzoxazole analogs bearing hydroxyl or primary amide substituents .

Physicochemical Properties CNS Drug Discovery ADME

Multi-Target Screening Footprint: Assay Profiling Across Diverse Target Classes vs. Single-Target Benzoxazole Probes

Public bioassay records from the NIH Molecular Libraries Program indicate that pentyl (5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetate has been evaluated in at least four distinct high-throughput screening (HTS) campaigns spanning diverse target classes: (i) a cell-based assay for modulators of regulator of G-protein signaling 4 (RGS4) at the Johns Hopkins Ion Channel Center; (ii) a luminescence-based cell-based agonist screen at the mu-type opioid receptor (OPRM1) at Scripps; (iii) a QFRET-based biochemical exosite inhibitor screen for ADAM17 protease at Scripps; and (iv) a fluorescence-based cell-based agonist screen at the muscarinic acetylcholine receptor M1 (CHRM1) at Scripps . While quantitative potency outcomes for this specific compound were not publicly archived, the breadth of its screening deployment contrasts with many benzoxazole probes that are characterized only against a single target class [1].

High-Throughput Screening Target Profiling Chemical Biology

Recommended Application Scenarios for Pentyl (5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetate Based on Quantitative Differentiation Evidence


Lipophilicity-Driven Lead Optimization for Hydrophobic Binding Pockets

The high logP of 3.5 makes this compound an appropriate choice for medicinal chemistry programs targeting deep hydrophobic pockets, such as those in GPCR transmembrane domains or nuclear receptors, where efficient membrane partitioning is a prerequisite . Its logP advantage of approximately 1.4–2.0 units over ethyl and methyl ester homologs means that the pentyl ester will achieve substantially higher intracellular concentrations at equivalent extracellular dosing, as predicted by the logP-to-cellular accumulation relationship . This compound is therefore better suited than shorter-chain analogs for intracellular target engagement assays where passive diffusion through lipid bilayers is the rate-limiting step .

Blood-Brain Barrier Penetration Screening in CNS Target Campaigns

With a PSA of 43.79 Ų and zero hydrogen bond donors, this compound falls well within the established CNS drug-like property space (PSA < 60–70 Ų; HBD < 1) . This differentiates it from many polar benzoxazole derivatives that exceed these thresholds and are thus excluded from CNS programs. Procurement for CNS-focused high-throughput screens or pharmacokinetic studies is supported by these computed parameters, which predict favorable passive BBB permeability relative to more polar alternatives .

Multi-Target Selectivity Profiling as a General-Purpose Screening Probe

The documented exposure of this compound to at least four distinct target classes (RGS4, OPRM1, ADAM17, CHRM1) in HTS campaigns indicates that it has survived multiple assay quality-control filters . For procurement, this multi-assay history provides greater confidence in compound integrity and broad solubility/stability characteristics compared to a compound tested only in a single biochemical assay. This makes it a robust choice for general screening library augmentation when the primary goal is to identify hits across diverse target families rather than to optimize a known structure-activity relationship .

SAR Studies of Alkyl Chain Length Effects on Benzoxazole Pharmacology

When constructing a congeneric series to study the impact of ester alkyl chain length on target potency, selectivity, and ADME properties, the pentyl ester serves as the optimal upper boundary of the lipophilicity range (logP ~3.5) . Its logP increment of approximately 0.5 units over the butyl homolog represents a systematic step in a classic methylene-walk SAR analysis. Procurement of the pentyl ester alongside its methyl, ethyl, propyl, and butyl counterparts enables a complete lipophilicity-activity relationship (LAR) dataset that cannot be achieved by substituting a different scaffold .

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